2'-Hydroxyacetophenone-d4 Oxime
Description
2'-Hydroxyacetophenone-d4 Oxime (CAS 54758-75-7) is a deuterated derivative of 2'-hydroxyacetophenone oxime, where four hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₁₀H₇D₄NO₃, with a molecular weight of 197.22 g/mol . This compound is primarily utilized as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based studies, to enhance quantification accuracy by minimizing matrix effects .
Properties
CAS No. |
1346606-29-8 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
155.189 |
IUPAC Name |
(6Z)-2,3,4,5-tetradeuterio-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,9,11H,1H3/b7-6-/i2D,3D,4D,5D |
InChI Key |
NZLAAVQBGFJOMJ-NHNBMOQZSA-N |
SMILES |
CC(=C1C=CC=CC1=O)NO |
Synonyms |
1-(2-Hydroxyphenyl)ethanone-d4 Oxime; 2-Hydroxyacetophenoxime-d4; Methyl 2-Hydroxyphenyl-d4 Ketoxime; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxyacetophenone-d4 Oxime typically involves the reaction of 2’-Hydroxyacetophenone with hydroxylamine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. A common method involves the use of deuterated solvents and reagents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of 2’-Hydroxyacetophenone-d4 Oxime follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxyacetophenone-d4 Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
2’-Hydroxyacetophenone-d4 Oxime is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Used in the synthesis of deuterated compounds for various industrial applications .
Mechanism of Action
The mechanism of action of 2’-Hydroxyacetophenone-d4 Oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. The presence of deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, making it a valuable tool in research .
Comparison with Similar Compounds
Structural and Stability Comparisons
- Deuterated vs. Non-Deuterated Analogs: The deuterium labeling in this compound enhances its utility in isotopic dilution assays without altering its chemical behavior. For example, 4-Hydroxyacetophenone Oxime (non-deuterated) shares similar reactivity but lacks isotopic distinction in detection .
- Thermal Stability: Oximes with electron-withdrawing groups (e.g., 4-Nitroacetophenone Oxime) exhibit lower thermal stability due to increased resonance destabilization, decomposing above 200°C . In contrast, compounds with hydrogen-bonding substituents (e.g., di(1H-tetrazol-5-yl) methanone oxime) show higher decomposition temperatures (~288°C) due to intermolecular H-bonding networks .
Key Differences and Challenges
- Detection Sensitivity: The deuterated compound’s higher molecular weight (197.22 vs. 151.16 for non-deuterated) improves mass spectrometry resolution but may complicate chromatography due to isotopic peak splitting .
- Synthetic Complexity: Deuterated precursors are cost-prohibitive, limiting large-scale production of this compound compared to its non-deuterated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
